3-(3-Fluoro-6-methoxyphenyl)-3-pentanol
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Overview
Description
3-(3-Fluoro-6-methoxyphenyl)-3-pentanol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-6-methoxyphenyl)-3-pentanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-6-methoxybenzaldehyde and a suitable Grignard reagent.
Grignard Reaction: The Grignard reagent is prepared by reacting an alkyl halide with magnesium in anhydrous ether. This reagent is then reacted with 3-fluoro-6-methoxybenzaldehyde to form the corresponding alcohol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-6-methoxyphenyl)-3-pentanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(3-Fluoro-6-methoxyphenyl)-3-pentanone.
Reduction: Formation of various alcohols or hydrocarbons depending on the reducing agent used.
Substitution: Formation of derivatives with different functional groups replacing the fluorine or methoxy groups.
Scientific Research Applications
3-(3-Fluoro-6-methoxyphenyl)-3-pentanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-6-methoxyphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluoro-6-methoxyphenyl)acetaldehyde
- 3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol
- 3-Fluoro-6-methoxyphenyl-(3-thienyl)methanol
Comparison
Compared to similar compounds, 3-(3-Fluoro-6-methoxyphenyl)-3-pentanol is unique due to its specific structural features, such as the pentanol chain and the positioning of the fluorine and methoxy groups. These structural differences can result in distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-4-12(14,5-2)10-8-9(13)6-7-11(10)15-3/h6-8,14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVMCEIBFWDZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C=CC(=C1)F)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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